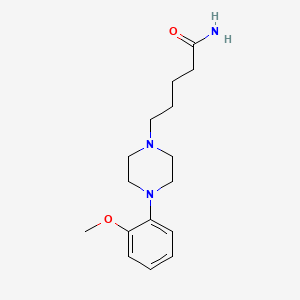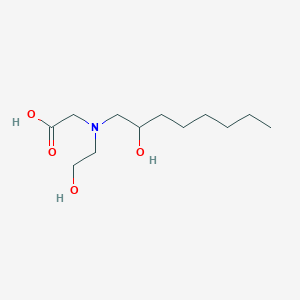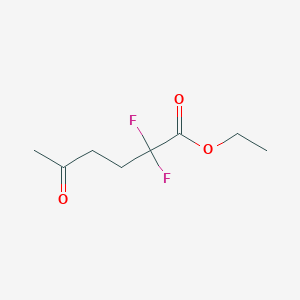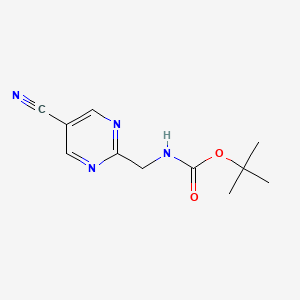![molecular formula C19H15N3O4 B12571810 1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine CAS No. 184970-84-1](/img/structure/B12571810.png)
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a 2,4-dinitrophenyl group attached to the methylene carbon
Métodos De Preparación
The synthesis of 1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine can be achieved through several synthetic routes. One common method involves the condensation reaction between benzylamine and 2,4-dinitrobenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Reagents such as alkyl halides or aryl halides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and benzyl groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine can be compared with other similar compounds, such as:
1-Benzyl-2-methylimidazole: This compound also contains a benzyl group attached to a nitrogen-containing ring but lacks the dinitrophenyl group.
2,4-Dinitrophenylhydrazine: This compound contains the 2,4-dinitrophenyl group but lacks the dihydropyridine ring.
1-Benzyl-2,4-dinitrophenylhydrazine: This compound contains both the benzyl and dinitrophenyl groups but in a different structural arrangement.
Propiedades
Número CAS |
184970-84-1 |
|---|---|
Fórmula molecular |
C19H15N3O4 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
1-benzyl-2-[(2,4-dinitrophenyl)methylidene]pyridine |
InChI |
InChI=1S/C19H15N3O4/c23-21(24)18-10-9-16(19(13-18)22(25)26)12-17-8-4-5-11-20(17)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Clave InChI |
VXTIJWVKMRVPKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CC=CC2=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane](/img/structure/B12571732.png)
![3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid](/img/structure/B12571739.png)
![4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid](/img/structure/B12571740.png)
![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)



![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)


![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
